![molecular formula C18H21N5O3 B2469294 N-(2-((3-(3-甲氧基苯基)-[1,2,4]三唑并[4,3-b]哒嗪-6-基)氧基)乙基)异丁酰胺 CAS No. 1021125-32-5](/img/structure/B2469294.png)
N-(2-((3-(3-甲氧基苯基)-[1,2,4]三唑并[4,3-b]哒嗪-6-基)氧基)乙基)异丁酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)isobutyramide is a useful research compound. Its molecular formula is C18H21N5O3 and its molecular weight is 355.398. The purity is usually 95%.
BenchChem offers high-quality N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)isobutyramide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)isobutyramide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗癌活性
该化合物对癌细胞表现出有希望的细胞毒作用。研究人员已经调查了它对各种癌细胞系的影响,包括乳腺癌。 需要进一步的研究来阐明其作用机制并优化其疗效 .
抗菌特性
N-(2-((3-(3-甲氧基苯基)-[1,2,4]三唑并[4,3-b]哒嗪-6-基)氧基)乙基)异丁酰胺表现出抗菌活性。它可能成为开发新型抗菌剂的潜在先导化合物。 正在对其特定靶点和活性谱进行调查 .
镇痛和抗炎作用
该化合物表现出镇痛和抗炎作用。可以将其探索为疼痛管理和炎症相关疾病的候选药物。 需要进一步的临床前和临床研究来验证其疗效和安全性 .
抗氧化潜力
N-(2-{[3-(3-甲氧基苯基)-[1,2,4]三唑并[4,3-b]哒嗪-6-基]氧基}乙基)-2-甲基丙酰胺可能起到抗氧化剂的作用。 其清除自由基和预防氧化应激的能力值得进一步研究 .
酶抑制
该化合物对碳酸酐酶、胆碱酯酶和碱性磷酸酶等酶表现出抑制作用。 这些酶抑制剂在各种疾病(包括神经退行性疾病和代谢疾病)中具有治疗意义 .
抗病毒活性
初步研究表明,N-(2-((3-(3-甲氧基苯基)-[1,2,4]三唑并[4,3-b]哒嗪-6-基)氧基)乙基)异丁酰胺可能具有抗病毒特性。 其作为抗病毒剂的潜力值得进一步探索 .
药物设计和开发
了解1,2,4-三唑并[3,4-b][1,3,4]噻二嗪的结构-活性关系对于合理的药物设计至关重要。 研究人员可以利用该化合物的核心骨架来开发针对各种疾病的多功能药物 .
计算机药代动力学和分子模拟研究
计算方法(如分子模拟)可以提供对化合物与生物靶标相互作用的见解。 计算机研究有助于其优化和药代动力学性质的预测 .
总之,N-(2-((3-(3-甲氧基苯基)-[1,2,4]三唑并[4,3-b]哒嗪-6-基)氧基)乙基)异丁酰胺在从癌症治疗到酶抑制的各个领域都具有广阔的应用前景。 研究人员正在继续探索其潜力,旨在利用其药理特性以改善健康结果 . 🌟
作用机制
Target of Action
The compound N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)isobutyramide is a type of triazole compound . Triazole compounds are known to interact with a variety of enzymes and receptors in the biological system, showing versatile biological activities . .
Mode of Action
Triazole compounds are known for their ability to bind readily in the biological system with various enzymes and receptors , which suggests that this compound may interact with its targets in a similar manner.
Biochemical Pathways
Given the broad range of biological activities associated with triazole compounds , it can be inferred that this compound may affect multiple pathways and have diverse downstream effects.
Result of Action
Given the broad range of biological activities associated with triazole compounds , it can be inferred that this compound may have diverse molecular and cellular effects.
生化分析
Biochemical Properties
The biochemical properties of N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)isobutyramide are largely determined by its triazole nucleus. This nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular . The compound is readily capable of binding in the biological system with a variety of enzymes and receptors .
Cellular Effects
They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Triazole compounds are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
The metabolic pathways that N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)isobutyramide is involved in are not yet fully known. Triazole compounds are known to interact with a variety of enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)isobutyramide within cells and tissues are not yet fully known. Triazole compounds are known to interact with a variety of transporters and binding proteins, and can have effects on their localization or accumulation .
Subcellular Localization
The subcellular localization of N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)isobutyramide is not yet fully known. Triazole compounds are known to be directed to specific compartments or organelles based on their targeting signals or post-translational modifications .
属性
IUPAC Name |
N-[2-[[3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3/c1-12(2)18(24)19-9-10-26-16-8-7-15-20-21-17(23(15)22-16)13-5-4-6-14(11-13)25-3/h4-8,11-12H,9-10H2,1-3H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHHZEVNEXRCBSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCCOC1=NN2C(=NN=C2C3=CC(=CC=C3)OC)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
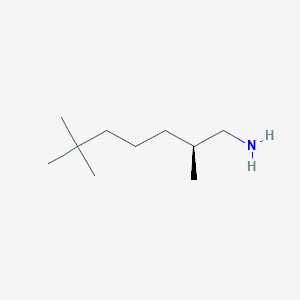
![3-(1H-1,2,4-triazol-1-ylmethyl)-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-5-carboxamide](/img/structure/B2469213.png)
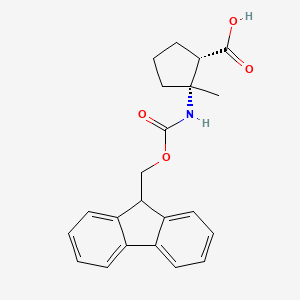
![methyl 4-({7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2469215.png)
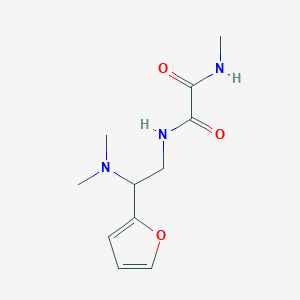
![5-[(Morpholine-4-carbonyl)-amino]-naphthalene-1-sulfonyl chloride](/img/structure/B2469217.png)
![Methyl 2-[(1,3-dimethyl-6-nitro-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)amino]benzenecarboxylate](/img/structure/B2469220.png)

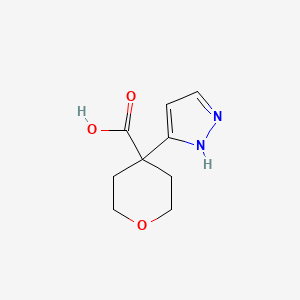
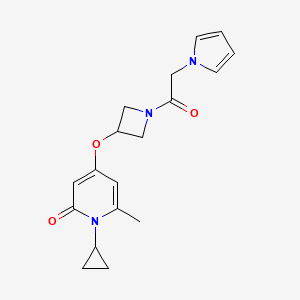
![6-Methyl-2-({1-[4-(pyrrolidine-1-sulfonyl)benzoyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2469231.png)
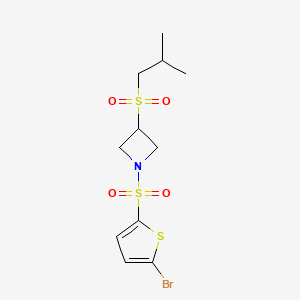
![2-{[1-(5-Fluoropyridine-3-carbonyl)piperidin-4-yl]methoxy}pyridine-4-carbonitrile](/img/structure/B2469233.png)
![3-Ethyl-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2469234.png)
